molecular formula C9H6ClNO3 B077933 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 14529-12-5

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B077933
CAS RN: 14529-12-5
M. Wt: 211.6 g/mol
InChI Key: FKTQNWWDMJDNHA-UHFFFAOYSA-N
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Patent
US08673897B2

Procedure details

In a 3 L, 3 neck RBF equipped with mechanical stir, addition funnel, thermocouple and N2 inlet, NaH (30.4 g) was suspended in anhydrous THF (400 mL). While stirring at room temperature, a suspension of 5-chloroisatoic anhydride in THF (400 mL) was added in portion-wise manner over 45 min. The reaction mixture was stirred for 50 min (reaction temperature went up from 18 to 28° C.). To this was added CH3I (285 g, 125 mL) over 15 min. The mixture was then stirred at 42° C. for 16 h. Because TLC showed that some unreacted starting material was still present in the reaction mixture, an additional 30 mL of CH3I was added and the reaction mixture stirred at 42° C. for an additional 3 h. Reaction mixture was cooled (RT) and quenched by the slow (40 min) addition of AcOH (55 mL). Reaction mixture was concentrated to give 275 g thick syrupy product, which was used without any further purification. 1H NMR (300 MHz, CDCl3) δ 3.35 (s, 3H), 7.54 (d, 1H), 7.85 (d, 1H), 7.90 (s, 1H).
Name
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:15]=[C:8]2[C:9]([O:11][C:12](=[O:14])[NH:13][C:7]2=[CH:6][CH:5]=1)=[O:10].[CH3:16]I>C1COCC1>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[N:13]([CH3:16])[C:12](=[O:14])[O:11][C:9](=[O:10])[C:8]=2[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 L, 3 neck RBF equipped with mechanical stir, addition funnel
ADDITION
Type
ADDITION
Details
was added in portion-wise manner over 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 50 min (
Duration
50 min
CUSTOM
Type
CUSTOM
Details
reaction temperature
CUSTOM
Type
CUSTOM
Details
went up from 18 to 28° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 42° C. for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at 42° C. for an additional 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled (RT)
CUSTOM
Type
CUSTOM
Details
quenched by the slow (40 min) addition of AcOH (55 mL)
Duration
40 min
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N(C(OC2=O)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 275 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.